molecular formula C21H25NO3 B2357476 (E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 496779-55-6

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide

Cat. No.: B2357476
CAS No.: 496779-55-6
M. Wt: 339.435
InChI Key: SZBFEIBXKJTLSF-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields such as polymer chemistry, medicinal chemistry, and materials science. This compound, in particular, features a conjugated system with both electron-donating and electron-withdrawing groups, which may impart unique chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with substituted benzaldehydes under basic or acidic conditions. Common synthetic routes include:

    Knoevenagel Condensation: This reaction involves the condensation of an amide with an aldehyde in the presence of a base such as piperidine or pyridine.

    Heck Reaction: This palladium-catalyzed coupling reaction can be used to form the carbon-carbon double bond between the acrylamide and the substituted benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated amides.

Mechanism of Action

The mechanism of action of (E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The conjugated system and functional groups present in the compound can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-3-phenylacrylamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

    N-(2,6-diethylphenyl)-3-(2,4-dichlorophenyl)acrylamide: Contains chlorine atoms instead of methoxy groups, potentially altering its properties.

Properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-5-15-8-7-9-16(6-2)21(15)22-20(23)13-11-17-10-12-18(24-3)14-19(17)25-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFEIBXKJTLSF-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.